6-chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
6-chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 6th position, an amino group linked to a 2-methylpyridin-3-yl moiety at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: Starting with 2-chloro-6-nitropyridine, the nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting 2-chloro-6-aminopyridine undergoes a coupling reaction with 2-methyl-3-pyridinecarboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides and Esters: Formed through coupling reactions with amines or alcohols.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylpyridine: Similar structure but lacks the amino and carboxylic acid groups.
2-amino-6-methylpyridine: Similar structure but lacks the chloro and carboxylic acid groups.
2-bromo-6-methylpyridine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
6-chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1537074-30-8 |
---|---|
Molecular Formula |
C12H10ClN3O2 |
Molecular Weight |
263.7 |
Purity |
91 |
Origin of Product |
United States |
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